2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of acetamides and contains a piperazine ring, an aromatic phenoxy group, and an ethyl group.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its CAS number: 1180132-17-5 .
2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide: C22H34N2O2
.Preparation Methods
- The synthetic route involves several steps:
- Starting from 2-nitro-5-bromopyridine, a Grignard reaction with 4-ethylpiperazine yields the intermediate.
- Reduction of the nitro group followed by reductive amination affords the final compound.
- Industrial production methods may vary, but these steps form the core of its synthesis.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The final product is 2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmacological applications.
Industry: Used in research and development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with receptors, enzymes, or other cellular components.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of a piperazine ring, phenoxy group, and acetamide functionality sets it apart.
Similar Compounds: Other piperazine derivatives, such as 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, 2-(4-methylpiperazin-1-yl)ethan-1-amine, and tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-2H-pyran.
Properties
Molecular Formula |
C23H37N3O2 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C23H37N3O2/c1-4-25-12-14-26(15-13-25)23(10-6-5-7-11-23)18-24-22(27)17-28-21-9-8-19(2)20(3)16-21/h8-9,16H,4-7,10-15,17-18H2,1-3H3,(H,24,27) |
InChI Key |
FKADWWIWVOTLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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